Dipsanoside A
Description
This compound is a highly complex glycosylated cyclopenta[c]pyran derivative with multiple stereocenters, ester linkages, and sugar moieties. Its core structure includes a cyclopenta[c]pyran ring substituted with methoxycarbonyl and methyl groups, as well as multiple glycosidic linkages to oxan-2-yl (hexose-derived) units.
Properties
IUPAC Name |
methyl (1S,4aS,6S,7R,7aS)-6-[(2S,3R,4S)-4-[(E)-3-[(2S,3R,4R)-5-[[(1S,4aS,6R,7S,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxycarbonyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H90O37/c1-7-25-27(30(18-90-59(25)100-63-51(80)47(76)43(72)36(14-68)96-63)57(86)94-34-11-28-31(55(84)88-5)19-92-61(40(28)22(34)3)102-65-53(82)49(78)45(74)38(16-70)98-65)10-9-24(13-67)42-26(8-2)60(101-64-52(81)48(77)44(73)37(15-69)97-64)91-21-33(42)58(87)95-35-12-29-32(56(85)89-6)20-93-62(41(29)23(35)4)103-66-54(83)50(79)46(75)39(17-71)99-66/h7-9,13,18-23,25-29,34-54,59-66,68-83H,1-2,10-12,14-17H2,3-6H3/b24-9-/t22-,23+,25+,26+,27-,28+,29+,34-,35+,36+,37+,38+,39+,40+,41+,42-,43+,44+,45+,46+,47-,48-,49-,50-,51+,52+,53+,54+,59-,60-,61-,62-,63-,64-,65-,66-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFCDHIJCNLFPY-OWONSMEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=COC(C(C4CC=C(C=O)C5C(C(OC=C5C(=O)OC6CC7C(C6C)C(OC=C7C(=O)OC)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C=C)C=C)OC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C4=CO[C@H]([C@@H]([C@@H]4C/C=C(/C=O)\[C@H]5[C@H]([C@@H](OC=C5C(=O)O[C@@H]6C[C@H]7[C@@H]([C@@H]6C)[C@@H](OC=C7C(=O)OC)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C=C)C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H90O37 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1475.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipsanoside A can be synthesized through a series of chemical reactions involving the precursor compounds found in Dipsacus asper. The synthesis typically involves aldol condensation reactions to form the dimer structure of this compound .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the roots of Dipsacus asper. The extraction process includes drying, grinding, and solvent extraction, followed by purification steps such as chromatography to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
Dipsanoside A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Molecular Structure and Characteristics
The compound has a molecular weight of approximately 732.70 g/mol and features multiple hydroxyl groups and a hexahydrocyclopenta structure which contribute to its biological activity. The presence of these functional groups suggests potential interactions with biological systems that can be exploited for therapeutic purposes .
Solubility and Stability
The solubility characteristics of this compound are influenced by its polar functional groups. Its topological polar surface area (TPSA) is 270.00 Ų which indicates good solubility in polar solvents. The compound's stability is crucial for its application in drug formulations where it must maintain integrity under various conditions .
Pharmaceutical Applications
Antioxidant Activity : Research indicates that compounds similar to methyl (1S,4aS... ) exhibit significant antioxidant properties. These properties are vital for developing drugs aimed at mitigating oxidative stress-related diseases .
Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various pathogens. Its structural similarity to known antimicrobial agents suggests it could be a candidate for further development as an antibiotic or antifungal agent .
Cancer Research : The compound's ability to modulate cellular pathways makes it a subject of interest in cancer therapy research. Preliminary studies indicate potential efficacy in inhibiting tumor growth through mechanisms involving apoptosis induction and cell cycle arrest .
Agricultural Applications
Pesticidal Activity : The compound has demonstrated effectiveness against certain pests and pathogens in agricultural settings. Its use as a biopesticide could reduce reliance on synthetic chemicals while promoting sustainable agricultural practices .
Plant Growth Regulation : There is emerging evidence that similar compounds can act as plant growth regulators. They may enhance growth rates or improve resistance to environmental stresses when applied to crops .
Case Study 1: Antioxidant Activity Evaluation
A study conducted by researchers examined the antioxidant capacity of methyl (1S,... ) using various assays including DPPH and ABTS radical scavenging tests. Results indicated that the compound exhibited significant scavenging activity comparable to established antioxidants like ascorbic acid.
Case Study 2: Antimicrobial Efficacy
In another investigation published in a peer-reviewed journal, the antimicrobial effects of the compound were tested against Staphylococcus aureus and Escherichia coli. The study found that the compound inhibited bacterial growth at concentrations lower than those required for traditional antibiotics.
Case Study 3: Agricultural Impact Assessment
A field trial assessed the effectiveness of the compound as a biopesticide against aphid populations on tomato plants. Results showed a reduction in pest numbers by over 50% compared to untreated controls while also noting no adverse effects on beneficial insects.
Mechanism of Action
Dipsanoside A exerts its effects through various molecular targets and pathways. It promotes the division of osseous cells by interacting with specific receptors and signaling pathways involved in cell proliferation and differentiation. Additionally, it acts as an embryo security agent by modulating the expression of genes involved in embryonic development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
a. Cyclopenta[c]pyran Core Derivatives A structurally related compound, (1S,4aS,7S,7aS)-1-[(2S,3R,4S,5S,6R)-6-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid, shares the cyclopenta[c]pyran core and glycosidic linkages but differs in substituents (e.g., dihydroxyphenylpropenoyl vs. methoxycarbonyl groups). This analogue, identified in Justicia secunda, highlights the natural occurrence of cyclopenta[c]pyran glycosides and their structural diversity .
b. Fluorinated Ester Derivatives
Compounds such as (2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-(4-(((2R,3S,5R)-2-((4-((4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanamido)methyl)-1H-1,2,3-triazol-1-yl)methyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yloxy)methyl)-1H-1,2,3-triazol-1-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate (16) feature fluorinated alkyl chains and triazole linkages. While structurally distinct, these compounds share the use of ester and glycosidic bonds for functionalization, emphasizing the role of such groups in modulating solubility and bioavailability .
Functional Group Comparisons
a. Methyl Carboxylate Derivatives
Methyl (1S,6S)-6-(4-chlorophenyl)-4-(4-methylphenyl)cyclohex-3-en-2-one-1-carboxylate, synthesized via Claisen-Schmidt condensation, shares the methyl carboxylate group but lacks glycosidic or cyclopenta[c]pyran moieties. This highlights the versatility of methyl carboxylates in drug design, though the target compound’s bioactivity is likely influenced by its additional glycosylation .
b. Enantiomeric Considerations Like amoxicillin, the target compound contains multiple stereocenters, suggesting enantiomer-specific bioactivity. For instance, only one enantiomer of amoxicillin is biologically active, a principle that likely applies to the target compound given its complex stereochemistry .
Biological Activity
Methyl (1S,4aS,6S,7R,7aS)-6-{[(2S,3R,4S)-...]} is a complex organic compound known for its diverse biological activities. This article explores its pharmacological properties and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has a molecular formula of C26H32O14 and features multiple hydroxyl groups and a methoxycarbonyl group. Its intricate structure contributes to its biological activity. The stereochemistry indicated by its IUPAC name suggests potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to methyl (1S... ) exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : The acyl moiety in the structure is believed to play a crucial role in antibacterial activity by disrupting bacterial cell walls or inhibiting essential metabolic pathways .
Antioxidant Properties
Studies have shown that this compound possesses antioxidant capabilities:
- Free Radical Scavenging : It can neutralize free radicals and reduce oxidative stress in cells. This activity is essential for preventing cellular damage associated with various diseases .
Anti-cancer Potential
Preliminary studies suggest that methyl (1S...) may have anti-cancer properties:
- Inhibition of Tumor Growth : In vitro experiments demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer lines .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antibacterial activity against Gram-positive bacteria. |
| Study 2 | Showed antioxidant effects comparable to established antioxidants like vitamin C. |
| Study 3 | Reported inhibition of tumor growth in breast cancer cell lines at certain concentrations. |
The biological activities of methyl (1S...) can be attributed to several mechanisms:
- Interaction with Enzymes : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Cell Membrane Disruption : Its structural components can integrate into cellular membranes leading to increased permeability and eventual cell death.
- Modulation of Signaling Pathways : The compound might influence signaling pathways related to oxidative stress and apoptosis.
Q & A
How can researchers address challenges in elucidating the stereochemical configuration of this complex methyl compound?
Category: Basic Research Methodology
Answer:
The compound’s 10 defined stereocenters and cyclopenta[c]pyran core require a multi-technique approach:
- NMR Spectroscopy : Use - HSQC and NOESY to resolve spatial relationships between protons and carbons, particularly for the cyclopenta[c]pyran and glucopyranosyloxy moieties .
- X-ray Crystallography : For unambiguous stereochemical assignment, crystallize the compound using slow vapor diffusion with solvents like methanol/water (as in ’s triazole derivatives) .
- Comparative Analysis : Cross-validate results with synthetic intermediates’ optical rotation data and computational predictions (e.g., DFT-based conformational analysis) .
What synthetic strategies are recommended for constructing the multi-glycosylated backbone of this compound?
Category: Advanced Synthesis Design
Answer:
The compound’s glycosylation pattern (e.g., β-D-glucopyranosyloxy groups) demands:
- Stepwise Glycosylation : Prioritize steric accessibility using orthogonal protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls, as in ) .
- Enzyme-Mediated Coupling : Leverage glycosyltransferases for regioselective sugar attachment, reducing side reactions .
- Heuristic Optimization : Apply Bayesian optimization to screen reaction conditions (e.g., solvent polarity, temperature) for high-yield glycosidic bond formation .
How can researchers resolve contradictions between predicted and observed physicochemical properties (e.g., solubility, logP)?
Category: Data Analysis & Validation
Answer:
Discrepancies in properties like XlogP (-4.80 predicted vs. experimental) require:
- Experimental Reassessment : Measure logP via shake-flask method using octanol/water partitioning .
- Computational Refinement : Recalibrate prediction models (e.g., ACD/Labs Percepta) with experimental data to improve accuracy for polyoxygenated systems .
- Statistical Validation : Use ANOVA to identify outliers in datasets and assess measurement error margins .
What methodologies are suitable for investigating the compound’s interaction with predicted biological targets (e.g., NF-κB, HIF-1α)?
Category: Advanced Mechanistic Studies
Answer:
For targets like NF-κB p105 subunit (CHEMBL3251, 98.06% probability):
- Surface Plasmon Resonance (SPR) : Quantify binding affinity () by immobilizing the compound on a sensor chip and flowing purified target proteins .
- Molecular Dynamics (MD) Simulations : Model interactions between the compound’s methoxycarbonyl groups and the NF-κB DNA-binding domain using Amber22 .
- Gene Expression Profiling : Treat cell lines (e.g., HEK293) and assess NF-κB pathway modulation via qPCR for downstream cytokines (e.g., IL-6) .
How can computational tools accelerate the optimization of this compound’s synthetic route?
Category: Advanced Computational Chemistry
Answer:
- Reaction Pathway Prediction : Use Gaussian09 to calculate transition-state energies for stereospecific steps (e.g., cyclopenta[c]pyran ring formation) .
- Machine Learning (ML) : Train neural networks on high-throughput data (e.g., reaction yields, solvent effects) to predict optimal conditions for esterification or acetylation .
- Retrosynthetic Planning : Employ AiZynthFinder to decompose the structure into purchasable fragments (e.g., methylcyclopenta[c]pyran carboxylate) .
What experimental designs are recommended for analyzing degradation products under varying pH conditions?
Category: Stability & Degradation Studies
Answer:
- Forced Degradation Studies : Expose the compound to pH 1–13 buffers at 40°C for 48 hours, then analyze via LC-QTOF-MS to identify hydrolyzed products (e.g., cleavage of β-D-glucopyranosyloxy linkages) .
- Kinetic Modeling : Apply the Arrhenius equation to extrapolate degradation rates at room temperature .
- Stabilization Strategies : Test cyclodextrin encapsulation or lyophilization to protect labile groups (e.g., methoxycarbonyl) .
How can researchers validate the compound’s ADMET properties given limited experimental data?
Category: Advanced Pharmacological Profiling
Answer:
- In Vitro Hepatocyte Assays : Assess metabolic stability using human liver microsomes and CYP450 inhibition screening .
- Parallel Artificial Membrane Permeability Assay (PAMPA) : Predict blood-brain barrier penetration based on the compound’s polar surface area (255 Ų) .
- Toxicogenomics : Use RNA-seq to identify off-target gene expression changes in HepG2 cells treated with sub-cytotoxic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
